![molecular formula C12H21NO2 B066017 Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel- CAS No. 193156-64-8](/img/structure/B66017.png)
Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel- is a compound that has been extensively studied due to its potential applications in scientific research. The compound is also known as Ibotenic acid, and it is a naturally occurring compound found in certain mushrooms. Ibotenic acid has been shown to have a wide range of biochemical and physiological effects, making it an attractive compound for researchers in various fields.
Mécanisme D'action
The mechanism of action of ibotenic acid is not fully understood, but it is believed to act as an agonist for the glutamate receptor. Glutamate is a neurotransmitter that is involved in a wide range of physiological processes, including learning and memory. By acting as an agonist for this receptor, ibotenic acid can affect the function of the nervous system.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of ibotenic acid are wide-ranging. The compound has been shown to have neurotoxic effects, which can lead to cell death in certain parts of the brain. It has also been shown to affect the function of the immune system, and may have potential applications in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ibotenic acid in lab experiments is its ability to selectively target certain parts of the brain. This makes it a useful tool for studying the function of different regions of the brain. However, ibotenic acid can also be toxic to cells, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research involving ibotenic acid. One area of interest is the use of the compound in the treatment of certain diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new drugs that target the glutamate receptor, which could have potential applications in the treatment of a wide range of neurological disorders.
Conclusion:
In conclusion, carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel- or ibotenic acid is a compound that has a wide range of potential applications in scientific research. Its ability to selectively target certain parts of the brain makes it a useful tool for studying the nervous system, and its potential applications in the treatment of certain diseases make it an attractive compound for further research.
Méthodes De Synthèse
Ibotenic acid can be synthesized in the laboratory using a variety of methods. One common method involves the use of cyclopentadiene and maleic anhydride as starting materials. The reaction between these two compounds produces a Diels-Alder adduct, which can be further modified to produce ibotenic acid.
Applications De Recherche Scientifique
Ibotenic acid has been used in a variety of scientific research applications. One of the main uses of ibotenic acid is in the study of the brain and nervous system. The compound has been shown to have neurotoxic effects, which can be used to study the function of different parts of the brain.
Propriétés
Numéro CAS |
193156-64-8 |
|---|---|
Nom du produit |
Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel- |
Formule moléculaire |
C12H21NO2 |
Poids moléculaire |
211.3 g/mol |
Nom IUPAC |
tert-butyl N-[(1S,3R)-3-ethenylcyclopentyl]carbamate |
InChI |
InChI=1S/C12H21NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,14)/t9-,10+/m1/s1 |
Clé InChI |
OKFPVMDDAZXBSZ-ZJUUUORDSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)C=C |
SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C=C |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(C1)C=C |
Synonymes |
Carbamic acid, [(1R,3S)-3-ethenylcyclopentyl]-, 1,1-dimethylethyl ester, rel- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2,5-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B65935.png)
![Tert-butyl N-[(E)-4-methylpent-2-enyl]carbamate](/img/structure/B65937.png)
![(2S,3S)-2-[benzyl-(tert-butoxycarbonylamino)amino]-3-methyl-pentanoate](/img/structure/B65939.png)
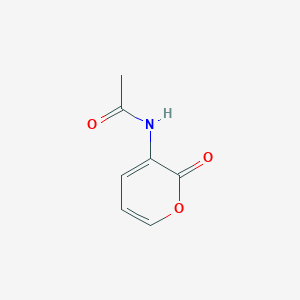
![1H-Imidazo[4,5-b]pyridine](/img/structure/B65942.png)

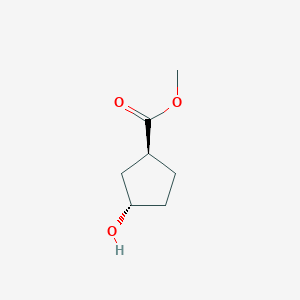
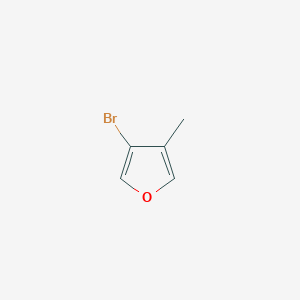
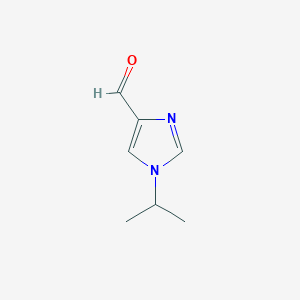
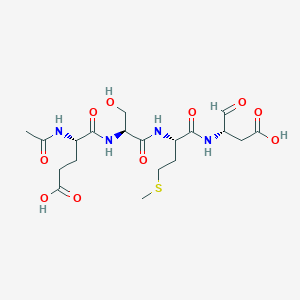
![[2-(2-Methoxy-phenyl)-thiazol-4-YL]-methanol](/img/structure/B65961.png)
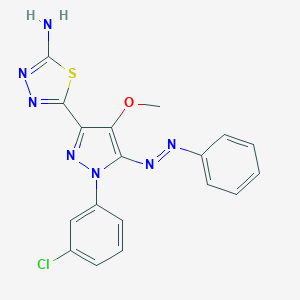
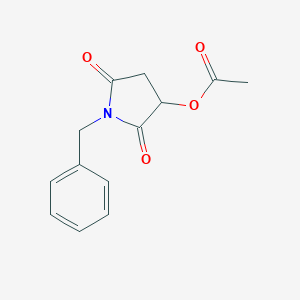
![Tert-butyl benzo[d]thiazol-2-ylcarbamate](/img/structure/B65964.png)